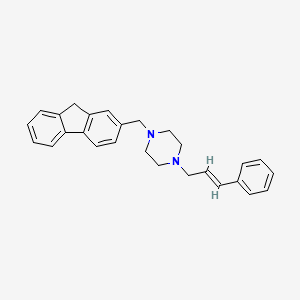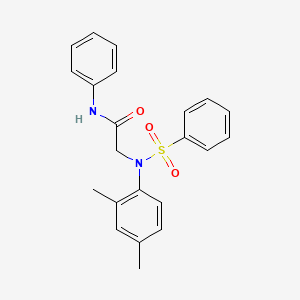![molecular formula C14H21N3O4S B5966714 N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide is a chemical compound commonly known as TMS. It is a sulfonamide derivative that has been widely used in scientific research for its unique properties. TMS has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
TMS inhibits CA by binding to the zinc ion at the active site of the enzyme. This binding prevents the binding of the substrate, carbon dioxide, to the enzyme, thus inhibiting its activity. TMS has been shown to be a potent inhibitor of CA, with an inhibition constant (Ki) in the nanomolar range.
Biochemical and Physiological Effects:
The inhibition of CA by TMS has been shown to have various biochemical and physiological effects. For example, TMS has been shown to reduce the production of gastric acid, making it a potential treatment for conditions such as peptic ulcers. TMS has also been shown to reduce the intraocular pressure in the eye, making it a potential treatment for glaucoma.
实验室实验的优点和局限性
TMS has several advantages as a tool for scientific research. For example, it is a potent and selective inhibitor of CA, making it an ideal tool for studying the physiological effects of CA inhibition. TMS is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of TMS in scientific research. For example, it has been shown to have some toxicity in vivo, making it unsuitable for use in certain animal models. TMS has also been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
Despite its limitations, TMS remains a valuable tool for scientific research. There are several future directions for the use of TMS in research. For example, researchers are exploring the potential use of TMS as a treatment for conditions such as glaucoma and peptic ulcers. Additionally, researchers are investigating the role of CA in various physiological processes, such as cancer and neurological disorders, and TMS could be a valuable tool in these studies.
Conclusion:
In conclusion, TMS is a sulfonamide derivative that has been widely used in scientific research for its unique properties. Its mechanism of action, biochemical and physiological effects, and potential applications in various fields make it an important tool for researchers. While there are limitations to its use, TMS remains a valuable tool for future research.
合成方法
The synthesis of TMS involves the reaction of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
TMS has been widely used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various physiological processes. CA is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. TMS has been shown to inhibit the activity of CA, thus providing researchers with a means to study the physiological effects of CA inhibition.
属性
IUPAC Name |
[4-[dimethylsulfamoyl(methyl)amino]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-15(2)22(19,20)16(3)13-6-4-12(5-7-13)14(18)17-8-10-21-11-9-17/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBREBHXBHGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966644.png)
![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5966659.png)
![1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)

![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
